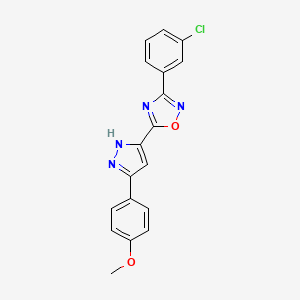

3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

The compound 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-chlorophenyl group and at position 5 with a pyrazole ring bearing a 4-methoxyphenyl substituent. This structural motif combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups, which may influence its electronic properties and biological activity.

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2/c1-24-14-7-5-11(6-8-14)15-10-16(22-21-15)18-20-17(23-25-18)12-3-2-4-13(19)9-12/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGKTPPSEXPCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid with 4-methoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an antimicrobial agent . Studies have indicated that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, the oxadiazole ring is known to enhance the lipophilicity of compounds, improving their ability to penetrate bacterial membranes .

Case Study : A study demonstrated that derivatives of 1,2,4-oxadiazoles possess cytotoxic effects against various cancer cell lines. The structural modifications on the pyrazole and oxadiazole rings were crucial in enhancing their anticancer activity .

Agrochemicals

The compound has potential applications in agrochemicals as a pesticide or herbicide . Research indicates that compounds containing oxadiazole moieties can act as effective plant growth regulators or pest deterrents. The incorporation of chlorophenyl and methoxyphenyl groups enhances the bioactivity against specific pests .

Case Study : In agricultural studies, certain oxadiazole derivatives were tested for their effectiveness in controlling fungal pathogens in crops. Results showed a marked reduction in fungal growth when treated with these compounds, suggesting their utility as fungicides .

Materials Science

In materials science, the unique electronic properties of the compound make it suitable for applications in organic electronics and photovoltaics . The conjugated systems formed by the pyrazole and oxadiazole rings can facilitate charge transport, making them ideal candidates for organic semiconductors.

Case Study : Research has highlighted the use of oxadiazole-based compounds in developing organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED materials resulted in improved luminous efficiency and stability compared to traditional materials .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

a. Halogen-Substituted Derivatives

- 3-(4-Bromophenyl)-5-(4-Methoxyphenyl)-1,2,4-Oxadiazole: This compound () replaces the 3-chlorophenyl group with a 4-bromophenyl moiety. Its safety data indicate hazards upon inhalation or skin contact, suggesting halogen substitution impacts toxicity profiles .

- 3-(3-Chlorophenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole (): The addition of a chloromethyl group introduces reactivity for further functionalization, though it may increase electrophilicity and associated toxicity .

b. Pyrazole-Modified Analogues

- 5-(3-Cyclopropyl-1H-Pyrazol-5-yl)-3-[4-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole (): Replacing the 4-methoxyphenyl group with a trifluoromethylphenyl enhances electron-withdrawing effects, which could improve metabolic stability but reduce solubility.

- 3-{3-[1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl]...Pyridine (): This pyrazolyl-thiazole hybrid shares the 3-chlorophenyl and 4-methoxyphenyl substituents but incorporates a thiazole ring. It exhibits anticancer activity (IC50 = 23.01 μM), highlighting the importance of heterocyclic core modifications for bioactivity .

Structural and Crystallographic Insights

- Isostructural Thiazole Derivatives (): Crystallographic studies of fluorophenyl-substituted thiazoles reveal that substituent orientation (e.g., perpendicular fluorophenyl groups) influences molecular planarity and packing. This suggests that the 3-chlorophenyl and 4-methoxyphenyl groups in the target compound may adopt specific conformations affecting intermolecular interactions .

- Pyrazoline Crystal Structures (): The planar arrangement of pyrazoline derivatives underscores the role of substituents in stabilizing crystal lattices, which could guide formulation strategies for the target compound .

Biological Activity

The compound 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. The oxadiazole scaffold has garnered attention in medicinal chemistry due to its potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H14ClN3O

- Molecular Weight : 299.75 g/mol

- CAS Number : [3666601]

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Anticancer Activity :

- Compounds containing the 1,2,4-oxadiazole moiety have shown promising anticancer properties by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- In vitro studies have demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against multiple cancer cell lines (e.g., MCF-7 and A549), with IC50 values ranging from 0.12 to 2.78 µM .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

- Substituents on the Phenyl Rings :

| Substituent | Effect on Activity |

|---|---|

| Methoxy (-OCH3) | Increases anticancer potential |

| Chlorine (-Cl) | Modulates antimicrobial activity |

Case Studies

Recent research highlights the efficacy of oxadiazole derivatives in clinical settings:

-

Anticancer Studies :

- A study reported that a novel oxadiazole derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Tamoxifen .

- Molecular docking studies revealed strong binding interactions between the oxadiazole scaffold and estrogen receptors, suggesting a mechanism similar to that of selective estrogen receptor modulators (SERMs) .

- Antimicrobial Studies :

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole?

Methodological Answer:

The compound can be synthesized via:

- Cyclocondensation : Reacting 5-chloro-3-substitutedphenyl-1,2,4-oxadiazole derivatives with hydrazine derivatives under reflux conditions in ethanol/acetic acid, followed by purification via silica gel chromatography .

- Iridium-Catalyzed Amination : For enantioselective synthesis, Ir catalysts with Cs₂CO₃ in DME at 50°C yield high enantiomeric excess (e.g., 97% ee) .

- Vilsmeier-Haack Reaction : Used to introduce aldehyde groups into pyrazole intermediates, critical for subsequent oxadiazole ring formation .

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. For example, methoxy groups show signals near δ 3.8 ppm, while aromatic protons appear between δ 6.8–8.2 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% deviation .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-phenyl interactions) .

Basic: What preliminary biological activity data exist for this compound?

Methodological Answer:

While direct data on this compound is limited, structurally related 1,2,4-oxadiazoles exhibit:

- Anticancer Activity : Caspase activation and G₁-phase cell cycle arrest in breast cancer cell lines (e.g., T47D) via apoptosis induction .

- Ligand-Receptor Interactions : Computational docking (AutoDock4) predicts binding to targets like TIP47, an IGF II receptor binding protein .

Advanced: How can enantioselective synthesis of chiral analogs be optimized?

Methodological Answer:

- Catalytic Systems : Use Ir catalysts with chiral ligands (e.g., phosphoramidites) in DME at 50°C to achieve >95% ee. Monitor progress via SFC (Supercritical Fluid Chromatography) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce enantioselectivity. Optimize via DOE (Design of Experiments) .

Advanced: How do computational tools aid in understanding electronic properties and binding modes?

Methodological Answer:

- Wavefunction Analysis (Multiwfn) : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Use ELF (Electron Localization Function) to visualize π-conjugation in the oxadiazole ring .

- Docking Studies (AutoDock4) : Flexible side-chain refinement predicts binding affinities to targets like TIP46. Grid parameters: 60 × 60 × 60 Å, 0.375 Å spacing .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-CF₃-phenyl) and test in isogenic cell lines to isolate pharmacophore contributions .

- Crystallographic Validation : Compare ligand-bound protein structures (e.g., via PDB deposition) to confirm binding poses inferred from docking .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >90% yield .

- Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced: How do steric and electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., 3-chlorophenyl) hinder nucleophilic attack at the oxadiazole C5 position, requiring elevated temperatures (80–100°C) .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase oxadiazole electrophilicity, accelerating SNAr (Nucleophilic Aromatic Substitution) reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.